N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide
Description
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide is a synthetic organic compound characterized by its unique cyclopropyl and dioxothiane moieties
Properties
IUPAC Name |
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S/c16-10-1-2-11(13(17)7-10)12-8-14(12)18-15(19)9-3-5-22(20,21)6-4-9/h1-2,7,9,12,14H,3-6,8H2,(H,18,19)/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJCRDXXIURUBI-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(=O)NC2CC2C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CCC1C(=O)N[C@@H]2C[C@H]2C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide typically involves several key steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of 2,4-dichlorophenylacetic acid with a suitable cyclopropanating agent under controlled conditions.
Introduction of the Dioxothiane Moiety: The cyclopropyl intermediate is then reacted with a thionyl chloride derivative to introduce the dioxothiane moiety. This step requires careful control of temperature and reaction time to ensure the desired product is obtained.
Carboxamide Formation: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group. This step is typically carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the cyclopropyl and dioxothiane intermediates using industrial reactors.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Purification and Isolation: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiane moiety to a thiane or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and dioxothiane positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit or modulate the activity of certain enzymes, affecting metabolic pathways.
Interact with Receptors: Bind to cellular receptors, altering signal transduction pathways.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide: shares structural similarities with other cyclopropyl and dioxothiane derivatives.
2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: Another compound with a dichlorophenyl group and cyclopropyl moiety.
Uniqueness
Structural Features: The combination of cyclopropyl and dioxothiane moieties in this compound is unique, providing distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
